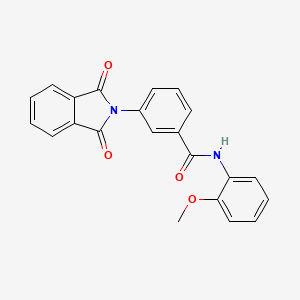![molecular formula C23H15BrN2O5 B3697106 Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate](/img/structure/B3697106.png)
Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
Descripción general
Descripción
Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate is a complex organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate typically involves multiple steps:
Formation of the Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an amine derivative under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative. This step is typically carried out under mild conditions to prevent decomposition of the intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and bromophenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: The carbamoyl group can interact with the active sites of enzymes, leading to inhibition of enzymatic activity.
Protein-Ligand Interactions: The bromophenyl group can form π-π interactions with aromatic residues in proteins, stabilizing the protein-ligand complex.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-{5-[(4-chlorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
- Methyl 4-{5-[(4-fluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
Uniqueness
Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
methyl 4-[5-[(4-bromophenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O5/c1-31-23(30)13-2-9-17(10-3-13)26-21(28)18-11-4-14(12-19(18)22(26)29)20(27)25-16-7-5-15(24)6-8-16/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYOOQHFGNUTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


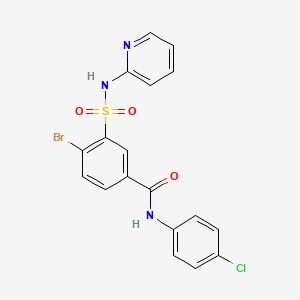
![ethyl 5'-{[(phenylthio)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B3697031.png)
![3-benzyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3697034.png)
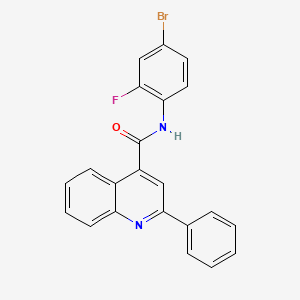
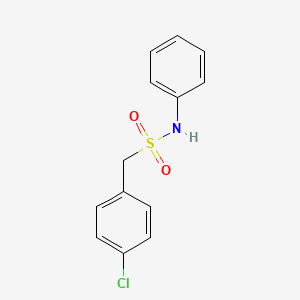
![bis(4-methoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3697066.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3697074.png)
![N-methyl-2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3697075.png)
![Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate](/img/structure/B3697084.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3697089.png)
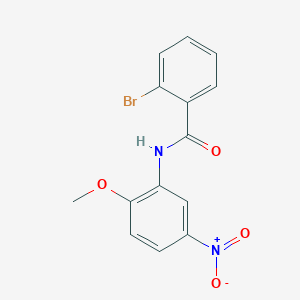
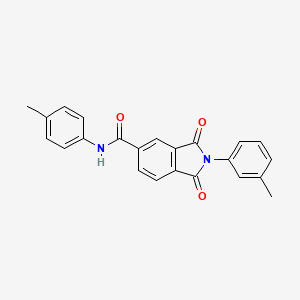
![N-[3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide](/img/structure/B3697117.png)
